5-Chloro-2-ethoxy-pyridine-3-carbaldehyde
Overview
Description
5-Chloro-2-ethoxy-pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It is also known by its IUPAC name, 5-chloro-2-ethoxynicotinaldehyde . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a chloro group, an ethoxy group, and an aldehyde group attached to the pyridine ring.
Preparation Methods
One common synthetic route involves the reaction of 5-chloro-2-ethoxypyridine with a suitable aldehyde precursor under controlled conditions . The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
5-Chloro-2-ethoxy-pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-2-ethoxy-pyridine-3-carbaldehyde has several scientific research applications:
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethoxy-pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and ethoxy groups may also contribute to the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
5-Chloro-2-ethoxy-pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
5-Chloro-2-methoxy-pyridine-3-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
5-Chloro-2-ethoxy-pyridine-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position instead of the 3-position.
2-Ethoxy-5-nitro-pyridine-3-carbaldehyde: Similar structure but with a nitro group instead of a chloro group. The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyridine ring, which influence its chemical reactivity and applications.
Properties
IUPAC Name |
5-chloro-2-ethoxypyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8-6(5-11)3-7(9)4-10-8/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNGGXRHVRFDLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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